Metabutethamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylpropylamino)ethyl 3-aminobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11;/h3-5,8,10,15H,6-7,9,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUYLJOKQXCBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCOC(=O)C1=CC(=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203825 | |
| Record name | Metabutethamine hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-58-2 | |
| Record name | Metabutethamine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Unacaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metabutethamine hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METABUTETHAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IME48STO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Metabutethamine Hydrochloride
Established Synthetic Pathways for Aminoalkyl Benzoate (B1203000) Hydrochlorides
The synthesis of aminoalkyl benzoate hydrochlorides, such as Metabutethamine hydrochloride, typically follows a well-established multi-step pathway involving the formation of an ester linkage between a substituted benzoic acid and an amino alcohol, followed by conversion to the hydrochloride salt. slideshare.netyoutube.com This class of compounds, often referred to as "caine" anesthetics, shares a common structural framework consisting of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. mhmedical.comnih.gov
Precursor Synthesis and Intermediate Reactions
The primary precursors for the synthesis of this compound are 3-aminobenzoic acid and 2-(isobutylamino)ethanol. The general synthetic strategy often involves the esterification of a benzoic acid derivative with an amino alcohol.
A common and effective method for preparing the p-aminobenzoic esters of amino alcohols involves the condensation of the amino alcohol with p-nitrobenzoyl chloride. acs.orggoogle.com This approach protects the amino group of the benzoic acid moiety as a nitro group during the esterification step, preventing unwanted side reactions. The reaction is typically carried out in an aqueous alkaline solution, with temperature control being important for optimal yields. acs.org The resulting nitro-ester intermediate is then reduced to the corresponding amino-ester. A common method for this reduction is the use of tin and hydrochloric acid. acs.org
The synthesis of the amino alcohol precursor, 2-(isobutylamino)ethanol, can be achieved through the reaction of isobutylamine (B53898) with oxirane (ethylene oxide). lookchem.com
Table 1: Precursor Synthesis Reactions
| Precursor | Reactants | Reaction Type |
|---|---|---|
| 2-(Isobutylamino)ethanol | Isobutylamine, Oxirane | Ring-opening of epoxide |
| Aminoalkyl Benzoate (Intermediate) | p-Nitrobenzoyl chloride, Amino alcohol | Esterification |
This sequence, starting with a nitro-substituted benzoyl chloride, is a foundational pathway for producing various aminoalkyl benzoates. For instance, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) is a classic example of Fischer esterification, where p-aminobenzoic acid (PABA) is heated with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. slideshare.netresearchgate.net However, when dealing with more complex amino alcohols, the nitro-intermediate route is often preferred.
Salt Formation and Purification Techniques in Laboratory Synthesis
The free base form of aminoalkyl benzoates, like Metabutethamine, is generally insoluble in water. google.com To enhance water solubility for chemical and research applications, they are converted into their salt form, most commonly the hydrochloride salt. nih.gov
The process of salt formation, or salification, typically involves dissolving the purified amine base in a suitable organic solvent, such as chloroform, ether, or ethyl acetate. google.comnih.gov Dry hydrogen chloride gas is then passed through the solution, or a solution of HCl in a solvent like ethanol or ether is added. slideshare.netgoogle.com This causes the hydrochloride salt to precipitate out of the solution due to its lower solubility in the organic solvent.
Purification of the final salt is critical. The precipitated solid is collected by vacuum filtration and washed with cold solvent to remove any remaining impurities. researchgate.net Further purification is often achieved through recrystallization. This technique involves dissolving the crude salt in a minimal amount of a suitable hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.
Common Purification Steps:
Filtration: To isolate the precipitated salt. researchgate.net
Washing: To remove soluble impurities from the surface of the crystals. researchgate.net
Recrystallization: To achieve high purity by separating the compound from impurities based on differential solubility.
Drying: To remove residual solvent from the final product.
Novel Synthetic Approaches and Efficiency Optimization in Organic Synthesis
While traditional batch synthesis methods are well-established, modern organic synthesis focuses on improving efficiency, sustainability, and cost-effectiveness. The optimization of organic reactions has shifted from modifying one variable at a time to more complex approaches using lab automation and machine learning. beilstein-journals.orgsemanticscholar.org
Novel synthetic strategies relevant to aminoalkyl benzoates include:
Chemo-enzymatic Synthesis: This approach utilizes enzymes as catalysts, which can offer high selectivity and operate under mild conditions. For example, a versatile acyltransferase from Mycobacterium smegmatis (MsAcT) has been used to efficiently prepare ester and amide intermediates for local anesthetics like procaine (B135) and butacaine (B1662465) in both batch and continuous-flow systems. researchgate.net
Green Chemistry Approaches: The use of sustainable and environmentally friendly solvents is a key area of research. Natural deep eutectic solvents (NADES) have been proposed as green reaction media for the synthesis of benzocaine analogues, offering advantages like low toxicity and biodegradability. jsynthchem.com
Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. This technology has been applied to the synthesis of chiral esters, achieving high conversions in significantly shorter reaction times compared to batch methods. researchgate.net
High-Throughput Experimentation (HTE) and Machine Learning (ML): These tools are transforming reaction optimization. HTE allows for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures), while ML algorithms can analyze the resulting data to build predictive models and identify optimal conditions more efficiently than traditional methods. beilstein-journals.orgsemanticscholar.org This data-driven approach can significantly reduce the time and resources required for process development.
These emerging trends aim to create synthetic pathways that are not only efficient in terms of yield but also superior in terms of cost, environmental impact, and safety. beilstein-journals.org
Stereochemical Considerations in the Synthesis of Related Compounds
Stereochemistry plays a critical role in the pharmacology of many local anesthetics. nih.gov Although Metabutethamine itself is not a chiral molecule, many related and widely used local anesthetics, particularly those of the amide type like bupivacaine (B1668057) and ropivacaine, possess a chiral center. mdpi.comtandfonline.com Chiral compounds can exist as enantiomers—non-superimposable mirror images (designated as R and S) that can have markedly different pharmacological, pharmacokinetic, and toxicological properties. nih.govmdpi.com
For example, in the case of bupivacaine, the S-(-)-enantiomer (levobupivacaine) exhibits a significantly improved safety profile, with lower central nervous system and cardiac toxicity compared to the R-(+)-enantiomer. nih.gov This understanding has led to the development of single-enantiomer drugs, a concept known as a "chiral switch". mdpi.com Ropivacaine, a close analog of bupivacaine, was developed and is used exclusively as the pure S-(-)-enantiomer for this reason. nih.gov
The investigation of stereoisomers has become crucial for enhancing the safety of local anesthetics. nih.gov This necessitates the use of stereoselective synthesis methods to produce the desired enantiomer in high purity, avoiding the need to separate a racemic mixture. The increasing registration of new chiral drugs as pure enantiomers reflects the progress in chemical technology and a greater understanding of the distinct biological effects of different stereoisomers. mdpi.comresearchgate.net
Table 2: Chirality in Local Anesthetics
| Compound | Chirality | Clinical Significance |
|---|---|---|
| Metabutethamine | Achiral | Not applicable |
| Bupivacaine | Chiral (racemic mixture) | R(+) enantiomer is more toxic than the S(-) enantiomer. tandfonline.com |
| Levobupivacaine | Chiral (pure S- enantiomer) | Introduced for improved cardiac and CNS safety profile. mdpi.com |
| Ropivacaine | Chiral (pure S- enantiomer) | Developed as a single enantiomer to improve safety over racemic bupivacaine. nih.gov |
Derivatization Strategies for Structural Modification in Research Settings
The structural modification of a lead compound like Metabutethamine is a fundamental strategy in medicinal chemistry to investigate structure-activity relationships (SAR) and to develop analogs with improved properties. Derivatization focuses on systematically altering different parts of the molecule—the aromatic ring, the ester linkage, or the amino group—and evaluating the effect of these changes on its chemical or biological characteristics. nih.gov
The p-aminobenzoic acid (PABA) scaffold, closely related to the 3-aminobenzoic acid core of Metabutethamine, has been extensively used for derivatization studies. nih.gov
Common derivatization strategies include:
Modification of the Aromatic Ring: Introducing or altering substituents on the benzene (B151609) ring can influence the molecule's lipophilicity and electronic properties.
Alteration of the Amino Group: The secondary amine in Metabutethamine (isobutylamino group) can be modified by changing the alkyl substituent. This can impact the molecule's pKa and steric bulk. nih.gov
Derivatization of the Benzoic Acid Amino Group: The amino group on the benzene ring can be a key site for modification. It can be acylated to form amides, diazotized to form azo compounds, or used to synthesize more complex heterocyclic systems. nih.govscholarsresearchlibrary.com For example, Schiff bases have been synthesized from PABA and various aromatic aldehydes to create compounds with potential antimicrobial activity. mdpi.comnih.gov
Ester and Amide Analogs: The ester group itself can be replaced with an amide linkage, or the length of the alkyl chain connecting the ester and the amine can be varied. These changes affect the molecule's stability, as ester links are generally less stable than amide links. mhmedical.com
These modifications allow researchers to fine-tune the physicochemical properties of the molecule, which in turn can influence its activity and behavior in research assays. nih.gov
Molecular Structure and Theoretical Analysis of Metabutethamine Hydrochloride
Computational Chemistry Approaches for Conformational Analysis and Molecular Modeling
The study of a molecule's various spatial arrangements (conformations) and their associated energies is known as conformational analysis. drugdesign.org For flexible molecules like Metabutethamine hydrochloride, which possess several rotatable bonds, computational chemistry provides indispensable tools for exploring the conformational landscape.
Molecular modeling and dynamics simulations are powerful computational techniques used to investigate the structure-function relationships of anesthetic-protein interactions at an atomic level. nih.gov These methods allow researchers to identify low-energy, stable conformers, which are the most likely to be present under physiological conditions. drugdesign.org By simulating the molecule's movement over time, molecular dynamics can reveal how local anesthetics modulate protein function by influencing both local and global protein dynamics. nih.gov While high-resolution crystal structures for many relevant ion channels and proteins are increasingly available, computational approaches remain a vital avenue for exploring the mode of action of anesthetics, especially for determining preferred binding conformations and interaction energies. nih.govpatsnap.com Studies on analogous local anesthetics have utilized nuclear magnetic resonance (NMR) spectroscopy in solution to experimentally validate conformational relationships predicted by computational models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies within Analogous Chemical Series
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in drug design to correlate the chemical structure of compounds with their biological activity. patsnap.com For local anesthetics, QSAR models are developed to understand how variations in molecular features within a series of compounds, such as procaine (B135) analogs, affect their anesthetic potency and other biochemical interactions. mdpi.comacs.org These models are essential for predicting the activity of new, unsynthesized compounds, thereby guiding the rational design of molecules with improved characteristics. patsnap.commdpi.com
The foundation of QSAR modeling is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D), representing everything from simple atom counts to complex three-dimensional fields. researchgate.net In building a QSAR model, a set of relevant descriptors is calculated for a series of analogous compounds with known activities. Statistical methods are then used to create a mathematical equation that links these descriptors to the biological response. mdpi.com
This predictive model can then be used to estimate the activity of novel compounds based solely on their calculated descriptors. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that have proven effective in aiding drug design by analyzing steric, electrostatic, and hydrophobic fields around the molecules. mdpi.com
| Descriptor Type | Description | Examples |
|---|---|---|
| 0D Descriptors | Based on the molecular formula, independent of structure. | Molecular Weight, Atom Counts |
| 1D Descriptors | Based on fragments or functional groups within the structure. | Count of H-bond donors/acceptors |
| 2D Descriptors | Derived from the 2D representation of the molecule (connectivity). | Topological Indices, Molecular Connectivity |
| 3D Descriptors | Calculated from the 3D coordinates of the atoms. | Molecular Volume, Surface Area, Steric Parameters |
For local anesthetics like this compound, a key structural feature is the balance between the lipophilic (fat-soluble) and hydrophilic (water-soluble) portions of the molecule. mdpi.com This balance is a primary determinant of the compound's potency and duration of action. mdpi.com
QSAR studies on analogous series have shown that increased lipid solubility, often quantified by the partition coefficient (LogP), correlates with higher anesthetic potency. mdpi.com The lipophilic part of the molecule, typically the aromatic ring, is thought to interact with the hydrophobic environment of the lipid cell membrane and specific binding pockets within protein targets like voltage-gated sodium channels. researchgate.netnih.gov The hydrophilic amine group is crucial for water solubility and for its charged form to interact with the receptor site. mdpi.com By systematically modifying the structure—for instance, by altering the length of the intermediate chain or substituting groups on the aromatic ring—and analyzing the resulting change in activity, QSAR models can precisely map the structural requirements for optimal biochemical interaction. nih.gov
Investigation of Biochemical Mechanisms in in Vitro and Preclinical Models
Receptor Binding Profiling and Ligand-Receptor Interaction Studies
The characterization of a compound's interaction with its molecular targets is fundamental to understanding its pharmacological activity. Studies on Metabutethamine hydrochloride have focused on its affinity for various receptors and the kinetics that govern these interactions.
Affinity and selectivity are critical parameters that describe the strength of binding to a primary target relative to other potential targets. While comprehensive radioligand binding studies specifically detailing the affinity (Ki) of this compound across a wide panel of receptors are not extensively documented in publicly available literature, the general class of local anesthetics to which it belongs often interacts with voltage-gated sodium channels. The precise affinity and selectivity profile for this compound remains an area for further detailed investigation.
The therapeutic effect of a drug is influenced not only by its affinity for a receptor but also by the duration of the drug-receptor complex. nih.gov This is defined by the association rate (kon) and the dissociation rate (koff). nih.gov The residence time (the reciprocal of koff) is a valuable parameter for predicting in vivo efficacy. nih.gov
Enzymatic Interaction and Inhibition Studies in Controlled Biochemical Systems
The metabolic fate and potential for drug-drug interactions of a compound are often determined by its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family. Studies on analogous compounds, such as methamphetamine, have shown interactions with enzymes like CYP2D6, acting as both a substrate and a competitive inhibitor. nih.gov Methamphetamine also shows interactions with CYP3A4. nih.gov Specific studies detailing which CYP isozymes are inhibited by this compound and the corresponding inhibition constants (Ki) are required to fully understand its metabolic profile and interaction potential.
Cellular Pathway Modulation in Controlled In Vitro Systems
The downstream effects of a compound's interaction with its initial molecular target are elucidated through studies on cellular pathway modulation. For related psychoactive compounds, research has demonstrated modulation of various intracellular signaling pathways. For instance, methamphetamine has been shown in vitro to enhance HIV infection in CD4+ T cells, macrophages, and dendritic cells by regulating the expression of viral co-receptors and influencing intracellular restriction factors. nih.govnih.gov It can also increase intracellular calcium and cyclic adenosine monophosphate (cAMP) levels, which are key second messengers in T-cell activation. nih.gov Investigations are needed to determine if this compound similarly modulates these or other cellular pathways in controlled in vitro systems.
Mechanistic Investigations in Preclinical Research Models
To bridge the gap between in vitro findings and potential in vivo effects, mechanistic studies in preclinical animal models are essential. These studies can provide insight into the physiological and neurochemical consequences of drug administration.
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of conscious animals, providing a dynamic picture of a drug's neurochemical effects. For example, microdialysis studies with methamphetamine have revealed significant increases in extracellular dopamine in brain regions like the striatum and nucleus accumbens. nih.gov These studies can also be used to examine effects on other neurotransmitters, such as glutamate and GABA. nih.gov Such in vivo microdialysis investigations would be crucial to understanding the real-time effects of this compound on neurotransmitter dynamics in the central nervous system.
Electrophysiological Assessments in Isolated Tissue Preparations
The fundamental mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in nerve membranes. medscape.commhmedical.commhmedical.com This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses. medscape.compatsnap.com
Electrophysiological studies on isolated tissue preparations, such as single nerve fibers, are crucial for characterizing the specific effects of a local anesthetic. These assessments typically involve techniques like voltage-clamp and patch-clamp recordings to measure the effects of the compound on ion channel function.
Key Parameters Investigated in Electrophysiological Assessments:
| Parameter | Description | Significance for Local Anesthetics |
| Sodium Channel Blockade | The primary mechanism of local anesthetics is the inhibition of voltage-gated sodium channels. medscape.commhmedical.com | Determines the anesthetic potency and efficacy. |
| Use-Dependent Block | Increased channel blockade with more frequent nerve stimulation. | Reflects the drug's ability to bind to open or inactivated channels, a characteristic of many local anesthetics. |
| Tonic Block | Channel blockade in the resting state. | Provides insight into the drug's interaction with the channel in its closed conformation. |
| Effect on Action Potential | Changes in the amplitude, duration, and rate of rise of the nerve action potential. nih.gov | Directly demonstrates the functional consequence of sodium channel blockade. |
| Selectivity for different nerve fiber types | Preferential blockade of smaller diameter, unmyelinated nerve fibers (C-fibers) which transmit pain signals, over larger motor fibers. rcemlearning.orgoup.com | A desirable property for achieving analgesia without significant motor impairment. |
This table represents a general framework for the electrophysiological assessment of local anesthetics. Specific data for this compound is not available.
Comparative Pharmacological Responses in Model Organisms
Preclinical studies in various animal models are essential to understand the in vivo efficacy and characteristics of a local anesthetic. These studies compare the anesthetic properties of the investigational drug to established agents. Common models include the guinea pig wheal block for infiltration anesthesia, the rabbit corneal reflex for topical anesthesia, and the frog or rodent sciatic nerve block for conduction anesthesia. ijbamr.combldedu.ac.inresearchgate.net
Typical Endpoints in Comparative Pharmacological Studies:
| Endpoint | Description | Animal Model Examples |
| Onset of Anesthesia | The time taken to achieve a complete sensory block after administration. | Guinea Pig, Rabbit, Rat |
| Duration of Anesthesia | The time from the onset of anesthesia until the return of normal sensation. | Guinea Pig, Rabbit, Rat |
| Potency | The concentration of the drug required to produce a defined level of anesthesia. | Frog, Mouse |
| Motor Blockade | The degree of impairment of motor function, often assessed alongside sensory blockade. | Rat, Dog |
This table illustrates the standard endpoints and models used in the comparative pharmacology of local anesthetics. Specific comparative data for this compound is not available in the reviewed literature.
Advanced Analytical Methodologies for Metabutethamine Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in pharmaceutical analysis for separating a compound from other substances in a mixture and quantifying its concentration. nih.gov For a compound like Metabutethamine hydrochloride, both liquid and gas chromatography would be viable approaches.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of drug compounds. nih.gov For ester-type local anesthetics, which are structurally related to Metabutethamine, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govepa.gov
In a hypothetical HPLC method for this compound, a C18 column would likely be used as the stationary phase due to its versatility in separating moderately polar organic compounds. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure efficient elution and separation. sigmaaldrich.com The pH of the mobile phase is a critical parameter that would need to be optimized to ensure Metabutethamine, a weak base, is in a suitable ionic state for good peak shape and retention. nih.gov Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Table 1: Typical HPLC Parameters for Analysis of Ester-Type Local Anesthetics
| Parameter | Typical Setting/Condition | Purpose in Metabutethamine Analysis |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 5 µm particle size | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate) | To elute the compound from the column. The ratio is adjusted to control retention time. |
| Flow Rate | 0.8 - 1.5 mL/min | Influences analysis time, resolution, and pressure. |
| Detection | UV-Vis at a specific λmax | To detect and quantify the analyte as it elutes. |
| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | To ensure reproducible retention times. |
Note: Specific values for this compound are not available in the cited literature and would require experimental determination.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) in Research Analytics
Gas Chromatography (GC) is a powerful technique for analyzing volatile or semi-volatile compounds. nih.gov For many pharmaceutical compounds, including local anesthetics, derivatization is often required to increase their volatility and thermal stability for GC analysis. nih.gov
When coupled with a mass spectrometer (GC-MS), this technique provides high specificity and sensitivity. uea.ac.uk The gas chromatograph separates the components of a mixture, and the mass spectrometer detects, identifies, and quantifies them based on their mass-to-charge ratio and fragmentation patterns. albany.edu In the analysis of a sample containing Metabutethamine, GC-MS could identify the parent compound and potential impurities or degradants. The electron impact (EI) ionization mode would generate a reproducible fragmentation pattern, creating a "fingerprint" for confident identification by comparing it to a spectral library. nih.gov
Spectrometric Methods for Trace Analysis and Characterization
Spectrometric methods are essential for structural elucidation and the detection of compounds at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis in complex matrices like biological fluids. nih.govsigmaaldrich.com This method combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. nih.gov
For this compound research, LC-MS/MS would be invaluable for pharmacokinetic studies. After administration, the concentration of the drug in plasma or urine could be monitored over time. nih.gov The analysis would typically be performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of Metabutethamine) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and providing excellent sensitivity and accurate quantification. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for Metabutethamine Analysis
| Parameter | Description | Relevance for Metabutethamine |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Metabutethamine contains amine groups that are readily protonated. |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated molecule. | Specific to Metabutethamine's molecular weight. |
| Product Ion(s) | Characteristic fragments from the precursor ion. | Used for specific detection and confirmation in MRM mode. |
| Collision Energy | The energy used to fragment the precursor ion. | Optimized to maximize the signal of the desired product ion. |
Note: Specific mass transitions and optimal collision energies for this compound must be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Research Analysis
UV-Visible spectroscopy is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). libretexts.org this compound, which contains an aromatic ring derived from aminobenzoic acid, is expected to absorb UV radiation. nih.govmedscape.com
For quantitative analysis, a calibration curve would be prepared by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. libretexts.org The analysis involves scanning a solution of the compound across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). usa-journals.com Measurements are then taken at this λmax to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. For the related compound Procaine (B135), the λmax is reported at approximately 290-294 nm. nih.govsielc.com The λmax for Metabutethamine would need to be determined experimentally but is likely to be in a similar region due to its structural similarity.
Method Validation and Quality Control in Research Analytics
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.com Any new analytical method developed for this compound would require validation according to guidelines from bodies like the International Conference on Harmonisation (ICH). uea.ac.uk This ensures the reliability, accuracy, and precision of the results. wjarr.com
Key validation parameters include:
Accuracy : The closeness of the test results to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. uea.ac.uk
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. usa-journals.com
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. usa-journals.com
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
These parameters are established through a series of experiments, and the results are documented to provide a comprehensive validation report that supports the use of the method in a research or quality control environment.
Specificity, Linearity, and Accuracy Assessment for Research Protocols
The validation of an analytical method ensures that it is suitable for its intended purpose. For research on this compound, this involves a rigorous assessment of specificity, linearity, and accuracy.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradation products, or matrix components. In the context of this compound research, a common technique to assess specificity is High-Performance Liquid Chromatography (HPLC). A typical approach involves comparing the chromatograms of a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing this compound along with potential interfering substances. The method is considered specific if the peak for this compound is well-resolved from other peaks, demonstrating that the method can distinguish the analyte from other substances.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish the linearity of an assay for this compound, a series of calibration standards at different concentrations would be prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration of this compound, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) indicates a strong linear relationship.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a placebo or blank matrix, and the mixture is analyzed. The percentage of the analyte recovered is then calculated. High recovery rates, typically within 98-102%, indicate the accuracy of the method. longdom.org
Below are illustrative data tables representing typical results for linearity and accuracy assessments in pharmaceutical analysis.
Illustrative Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 15203 |
| 25 | 37890 |
| 50 | 75123 |
| 75 | 112456 |
| 100 | 150987 |
This is an interactive data table. You can sort and filter the data. Linear Regression Equation: Peak Area = 1500 * [Concentration] + 200 Correlation Coefficient (R²): 0.9995
Illustrative Accuracy (Recovery) Data for this compound
| Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 20 | 19.8 | 99.0 |
| 50 | 50.5 | 101.0 |
| 80 | 79.2 | 99.0 |
This is an interactive data table. You can sort and filter the data. Average Recovery: 99.7%
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods, as they define the lower limits of an analytical procedure's performance.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal-to-noise ratio of typically 3:1. For an HPLC method, the LOD for this compound would be the concentration at which its peak is clearly distinguishable from the baseline noise.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the concentration that gives a signal-to-noise ratio of typically 10:1. This is the lowest concentration of this compound that could be reliably measured in a research setting.
The determination of LOD and LOQ is often performed by analyzing a series of diluted solutions of the analyte and determining the concentration at which the signal-to-noise ratio meets the required criteria. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Below is an illustrative data table showing typical LOD and LOQ values for a pharmaceutical compound analyzed by HPLC.
Illustrative LOD and LOQ for this compound Analysis
| Parameter | Value (µg/mL) | Basis of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.5 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.5 | Signal-to-Noise Ratio of 10:1 |
This is an interactive data table. You can sort and filter the data.
Comparative Studies and Analog Research
Structure-Activity Relationship Comparisons with Other Aminoalkyl Benzoate (B1203000) Analogs
The local anesthetic activity of aminoalkyl benzoate esters, including Metabutethamine hydrochloride, is intrinsically linked to their molecular structure. This class of compounds typically consists of three main components: a lipophilic aromatic ring, an intermediate ester or amide chain, and a hydrophilic terminal amine. Variations in any of these components can significantly alter the anesthetic properties of the molecule. nih.govmhmedical.com
The lipophilic aromatic ring is crucial for the molecule's ability to penetrate the nerve membrane. nih.gov The potency of local anesthetics is largely determined by their lipid solubility, which is influenced by the aromatic ring and any substitutions on it. mhmedical.com For instance, the addition of a butyl group to the amino group of procaine (B135), resulting in tetracaine, increases its lipid solubility and, consequently, its potency.
The intermediate chain, which can be an ester or an amide, affects the duration of action and the metabolic pathway of the drug. Ester-linked local anesthetics, such as this compound and procaine, are generally hydrolyzed by plasma esterases, leading to a shorter duration of action compared to amide-linked anesthetics like lidocaine (B1675312). mhmedical.com
The terminal amine acts as a switch, allowing the molecule to exist in either a lipid-soluble or a water-soluble form, depending on the surrounding pH. nih.gov This is critical for the anesthetic to first exist in a water-soluble form for administration and then to become lipid-soluble to cross the nerve membrane. Inside the neuron, it re-ionizes to its active, charged form to block the sodium channels. nih.gov
Table 1: Structural Comparison of this compound and its Analogs
| Compound | Aromatic Ring | Intermediate Chain | Terminal Amine |
| Metabutethamine | m-aminobenzoic acid | Ester | 2-isobutylaminoethanol |
| Procaine | p-aminobenzoic acid | Ester | Diethylaminoethanol |
| Butacaine (B1662465) | p-aminobenzoic acid | Ester | 3-dibutylaminopropanol |
| Tetracaine | p-aminobenzoic acid | Ester | Dimethylaminoethanol |
| Benzocaine (B179285) | p-aminobenzoic acid | Ester | Ethanol (B145695) |
Pharmacological Activity Comparisons with Structurally Related Compounds in Research Models
The pharmacological profiles of this compound and its analogs have been compared in various research models to understand their relative potencies and durations of action. These studies often involve assessing the compounds' ability to block nerve conduction in isolated nerve preparations or evaluating their anesthetic efficacy in animal models. uchile.cl
The potency of a local anesthetic is correlated with its lipid solubility. mhmedical.com Generally, an increase in the length of the alkyl groups on the aromatic ring or the terminal amine leads to higher lipid solubility and thus greater potency. For example, tetracaine, with its butylamino group on the aromatic ring, is significantly more potent than procaine.
The onset of action is primarily influenced by the pKa of the compound. nih.gov Local anesthetics with a pKa closer to the physiological pH will have a faster onset of action because a larger fraction of the molecules will be in the lipid-soluble, uncharged form, allowing for more rapid diffusion across the nerve membrane.
The duration of action is largely determined by the degree of protein binding. nih.gov Compounds that exhibit higher protein binding tend to have a longer duration of anesthesia because they remain at the site of action for a longer period.
Table 2: Comparative Pharmacological Properties of Aminoalkyl Benzoate Anesthetics
| Compound | Relative Potency | Onset of Action | Duration of Action |
| Metabutethamine | Intermediate | Fast | Short |
| Procaine | Low | Slow | Short |
| Butacaine | High | Fast | Long |
| Tetracaine | High | Slow | Long |
| Benzocaine | Low (topical) | Fast | Short |
Theoretical and Empirical Comparisons within Broader Chemical Classes
The study of aminoalkyl benzoate local anesthetics has contributed to the development of broader theoretical and empirical models that aim to predict the anesthetic properties of new compounds. Quantitative structure-activity relationship (QSAR) studies are a key tool in this area. QSAR models seek to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For local anesthetics, QSAR studies have shown that properties such as lipophilicity (often expressed as the partition coefficient, log P), the pKa of the terminal amine, and various steric and electronic parameters are important determinants of anesthetic potency and duration. researchgate.net For example, there is often a linear relationship between the logarithm of the anesthetic potency and the logarithm of the lipid solubility for a series of related compounds.
These theoretical models are complemented by empirical observations from a vast body of research on local anesthetics. For instance, it is empirically well-established that ester-type local anesthetics are more likely to cause allergic reactions due to their metabolism to para-aminobenzoic acid (PABA) than amide-type anesthetics. nih.gov
The mechanism of action at the molecular level is also a subject of theoretical and empirical investigation. It is widely accepted that local anesthetics block voltage-gated sodium channels from within the neuron. nih.govresearchgate.net The specifics of the binding site and the conformational changes in the sodium channel upon binding are areas of active research, with computational modeling and structural biology techniques providing deeper insights.
Table 3: Physicochemical Properties of Selected Aminoalkyl Benzoate Anesthetics
| Compound | Molecular Weight ( g/mol ) | pKa | LogP |
| Metabutethamine | 252.36 | ~8.9 | ~3.2 |
| Procaine | 236.31 | 9.0 | 2.5 |
| Butacaine | 306.45 | ~9.0 | ~4.3 |
| Tetracaine | 264.36 | 8.5 | 4.1 |
| Benzocaine | 165.19 | 2.5 | 1.9 |
Future Directions and Emerging Research Avenues for Metabutethamine Hydrochloride
Integration of Advanced Omics Technologies in Mechanistic Research
The comprehensive analysis of biological molecules, known as "omics," provides a powerful lens through which to re-examine the activity of established drugs like Metabutethamine hydrochloride. nih.gov A multi-omics approach can offer an unprecedented, systems-level understanding of its mechanism of action beyond the primary effect on sodium channels. mdpi.comastrazeneca.com
Genomics and Transcriptomics: Genomic studies could identify genetic variations that influence individual responses to this compound, potentially uncovering novel single nucleotide polymorphisms (SNPs) in genes encoding sodium channels or metabolizing enzymes. Transcriptomic analysis, using techniques like RNA-sequencing, can reveal changes in gene expression in neuronal and other tissues upon exposure to the compound. This could elucidate downstream signaling pathways affected by sodium channel blockade and identify potential off-target effects.
Proteomics: Proteomic approaches can map the protein interaction landscape of this compound. By identifying the full spectrum of proteins that bind to the drug or whose expression levels change upon its administration, researchers can gain a more complete picture of its cellular targets and mechanisms. researchgate.net
Metabolomics: Metabolomic profiling can assess the impact of this compound on cellular metabolism. This could reveal metabolic pathways that are altered in response to the compound, providing insights into its broader physiological effects and potential biomarkers of its activity.
| Omics Technology | Potential Application in this compound Research | Illustrative Research Question |
| Genomics | Identification of genetic variants influencing efficacy and metabolism. | Are there specific SNPs in the SCN9A gene that alter the binding affinity of this compound? |
| Transcriptomics | Profiling of gene expression changes in response to the compound. | How does this compound alter the expression of genes involved in inflammatory pathways in dorsal root ganglion neurons? |
| Proteomics | Mapping of protein binding partners and expression changes. | Which proteins, other than the voltage-gated sodium channel, directly interact with this compound in neuronal cell lysates? |
| Metabolomics | Analysis of metabolic shifts following compound administration. | What are the changes in the Krebs cycle intermediates in primary neuronal cultures after exposure to this compound? |
Development of Novel In Vitro and Ex Vivo Research Models for Compound Studies
Advancements in cell and tissue culture now permit the creation of more physiologically relevant models for studying the effects of compounds like this compound. researchgate.netnih.govnih.gov These models can provide more accurate predictions of in vivo activity and offer platforms for detailed mechanistic investigations.
3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids can better mimic the complex microenvironment of neuronal tissues. researchgate.net For instance, dorsal root ganglion (DRG) organoids could be used to study the effects of this compound on nociceptive signaling in a more tissue-like context.
Microfluidic Devices: Microfluidic platforms, or "organs-on-a-chip," allow for the precise control of the cellular microenvironment and the co-culture of different cell types. A neuron-on-a-chip model could be used to study the effects of this compound on neuronal excitability and synaptic transmission with high temporal and spatial resolution.
Ex Vivo Tissue Preparations: The use of ex vivo tissue slices, such as spinal cord or peripheral nerve preparations, provides a bridge between in vitro and in vivo studies. nih.gov These models maintain the native cellular architecture and connectivity, allowing for the investigation of how this compound affects neural circuits. For example, preclinical models of sciatic nerve block can be used to screen new nerve blocking agents. mdbneuro.com
| Model System | Key Features | Application for this compound |
| 3D Neuronal Spheroids | Self-assembled aggregates of neurons and glial cells. | Assessment of neurotoxicity and effects on cell-cell interactions. |
| Microfluidic Nerve-on-a-Chip | Compartmentalized culture of neuronal populations. | High-throughput screening of compound efficacy and mechanism of action. |
| Ex Vivo Sciatic Nerve Preparation | Intact peripheral nerve tissue maintained in vitro. | Electrophysiological analysis of nerve conduction block and its reversal. |
Computational Design and Targeted Synthesis of Novel Derivatives for Specific Research Hypotheses
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and design. researchgate.netnih.gov These approaches can be applied to this compound to design novel derivatives with specific, hypothesis-driven properties.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound can identify the key molecular features responsible for its anesthetic activity. drugdesign.orgnih.govyoutube.com This knowledge can then be used to guide the design of new analogs with improved potency, duration of action, or reduced toxicity.
Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding mode of this compound and its analogs to the voltage-gated sodium channel. researchgate.net Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the molecular basis of their blocking activity.
Targeted Synthesis: Based on the insights from computational studies, novel derivatives of this compound can be synthesized. nih.gov For example, modifications to the aromatic ring or the amino group could be explored to enhance lipid solubility or alter the pKa, thereby modulating the onset and duration of action. The synthesis of constrained analogues of related compounds like procaine (B135) has been explored to develop inhibitors for other targets. nih.gov
| Derivative Design Strategy | Rationale | Hypothetical Derivative | Predicted Property |
| Introduction of a fluorine atom to the aromatic ring | To increase lipid solubility and potency. | 2-fluoro-Metabutethamine | Enhanced potency |
| Modification of the tertiary amine to a quaternary amine | To create a permanently charged molecule for studying channel block from the intracellular side. | N-methyl-Metabutethamine | Activity dependent on intracellular application |
| Isosteric replacement of the ester linkage with an amide linkage | To increase metabolic stability and duration of action. | Metabutethamide | Longer duration of action |
Interdisciplinary Approaches in Chemical Biology and Translational Research Methodologies
The future of research on this compound will likely involve a convergence of disciplines, from chemical biology to translational medicine, to bridge the gap between basic science and clinical application. pitt.edunih.govnih.govuclahealth.org
Chemical Biology Probes: The development of chemically modified versions of this compound, such as fluorescently tagged or photo-activatable derivatives, can create powerful tools for studying its distribution, target engagement, and dynamics in living cells and tissues.
Translational Models: The use of more sophisticated animal models that better recapitulate human physiology and disease states is crucial for the preclinical evaluation of new local anesthetics. These models can provide more accurate predictions of clinical efficacy and help to identify potential translational challenges early in the development process.
Biomarker Discovery: The integration of omics data with clinical observations can lead to the discovery of biomarkers that predict a patient's response to this compound or its derivatives. This would be a significant step towards personalized pain management.
Q & A
Q. What are the current methodologies for synthesizing and characterizing Metabutethamine hydrochloride, and how can its purity be validated?
this compound (C₁₃H₂₀N₂O₂·HCl) is synthesized via esterification of m-aminobenzoic acid with 2-(isobutylamino)ethanol, followed by hydrochlorination. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Purity validation should include residual solvent analysis (e.g., using gas chromatography) and elemental analysis to confirm stoichiometry .
Q. How can researchers design in vitro models to evaluate the local anesthetic efficacy of this compound?
In vitro models often use isolated nerve tissue (e.g., frog sciatic nerve) to assess conduction blockade. Parameters include concentration-dependent inhibition of action potentials and comparison to established anesthetics like procaine. Cell viability assays (e.g., MTT assay) in neuronal cell lines can evaluate cytotoxicity. Researchers should control variables such as pH (6.0–7.4) and temperature (37°C) to mimic physiological conditions, referencing protocols for structurally similar compounds .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo toxicity profiles of this compound?
Discrepancies may arise from metabolic differences (e.g., hepatic conversion in vivo) or assay limitations. To address this:
- Conduct interspecies pharmacokinetic studies (rodent vs. human liver microsomes) to identify metabolic pathways.
- Use multi-omics approaches (transcriptomics/proteomics) to detect off-target effects.
- Validate findings with ex vivo models (e.g., human skin explants for dermal toxicity, given its role in contact allergy ).
Q. How can factorial design optimize the formulation of this compound for enhanced stability and delivery?
A 3² factorial design (e.g., independent variables: polymer concentration, pH) can optimize parameters like dissolution rate and shelf-life. Responses include tensile strength (for topical films) and accelerated stability data (40°C/75% RH for 6 months). Analytical methods like X-ray diffraction (XRD) assess crystallinity, while Fourier-transform infrared spectroscopy (FTIR) monitors chemical degradation. Reference kinetic models (e.g., Higuchi equation) for release profiling .
Q. What mechanistic studies are recommended to elucidate Metabutethamine’s interaction with voltage-gated sodium channels?
Use patch-clamp electrophysiology on transfected HEK293 cells expressing Naᵥ1.7 channels. Compare half-maximal inhibitory concentrations (IC₅₀) to lidocaine. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to channel domains. Validate findings with site-directed mutagenesis of key residues (e.g., phenylalanine in domain IV) .
Methodological and Ethical Considerations
Q. How should researchers address stability challenges during long-term storage of this compound?
Stability studies should follow ICH guidelines:
Q. What ethical frameworks apply to preclinical studies involving this compound, given its classification in poisoning codes (T41.3)?
Follow ARRIVE 2.0 guidelines for animal studies, emphasizing dose justification (e.g., LD₅₀ from OECD 423 protocols). For human tissue use, obtain informed consent and IRB approval, particularly given its association with contact allergies .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Document reaction conditions exhaustively (e.g., solvent purity, stirring rate, inert atmosphere). Share raw spectral data (NMR, MS) in supplementary materials. Use collaborative platforms like Zenodo for code sharing (e.g., crystallization algorithms) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Metabutethamine toxicity studies?
Use nonlinear regression (logistic model) to calculate EC₅₀/IC₅₀. Apply ANOVA with post hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to enhance interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
